molecular formula C14H19N3O3 B1386400 4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde CAS No. 1154666-51-9

4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde

Cat. No.: B1386400
CAS No.: 1154666-51-9
M. Wt: 277.32 g/mol
InChI Key: KCELCRPRLXURJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde is an organic compound that features a piperidine ring substituted with a dimethylamino group and a nitrobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Hydrogenation: Using large-scale hydrogenation reactors for the piperidine ring formation.

    Continuous Flow Reactors:

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde is unique due to the combination of the piperidine ring, dimethylamino group, and nitrobenzaldehyde moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-[4-(dimethylamino)piperidin-1-yl]-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)13-4-3-11(10-18)9-14(13)17(19)20/h3-4,9-10,12H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCELCRPRLXURJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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